molecular formula C9H9ClO3 B8651668 (3-Chloro-4-hydroxy-5-methyl-phenyl)-acetic acid

(3-Chloro-4-hydroxy-5-methyl-phenyl)-acetic acid

Cat. No. B8651668
M. Wt: 200.62 g/mol
InChI Key: ZPHHADJMYQPKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Chloro-4-hydroxy-5-methyl-phenyl)-acetic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Chloro-4-hydroxy-5-methyl-phenyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-4-hydroxy-5-methyl-phenyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Chloro-4-hydroxy-5-methyl-phenyl)-acetic acid

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

2-(3-chloro-4-hydroxy-5-methylphenyl)acetic acid

InChI

InChI=1S/C9H9ClO3/c1-5-2-6(4-8(11)12)3-7(10)9(5)13/h2-3,13H,4H2,1H3,(H,11,12)

InChI Key

ZPHHADJMYQPKDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)Cl)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of (3-chloro-4-hydroxy-5-methyl-phenyl)-acetonitrile (4b) (1.3 g, 0.0071 mol) in water (2.06 mL) was treated with ethylene glycol dimethyl ether (13.93 mL, 0.133 mol) followed by potassium hydroxide (2.8 g, 0.0071 mol). The reaction mixture was heated to reflux for 24 h. At this time, the reaction mixture was concentrated under vacuum. The resulting solid was diluted with water (100 mL) and extracted with ethyl acetate (2×50 mL). The organic layers were discarded. The water layer was acidified to pH=2 by the addition of a 1N aqueous hydrochloric acid solution and was extracted with ethyl acetate (2×50 mL). The organic layers were combined, washed with a saturated aqueous sodium chloride solution (50 mL), dried with magnesium sulfate, filtered and concentrated under vacuum. The resulting solid was dried under high vacuum overnight to afford (3-chloro-4-hydroxy-5-methyl-phenyl)-acetic acid (5b) (1.4 g, 97%) as a white solid; EI(+)-HRMS m/z calcd for C9H9ClO3 (M+) 200.0240, found 200.0247. Molecular Weight=200.6233; Exact Mass=200.0240
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.06 mL
Type
solvent
Reaction Step One
Quantity
13.93 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three

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